![molecular formula C7H11ClN2O2S B1458983 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride CAS No. 1864054-07-8](/img/structure/B1458983.png)
3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride
Overview
Description
3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride is a chemical compound that is widely used in scientific research. It is also known as thiazolidinedione or pioglitazone hydrochloride. This compound has been found to have a range of biochemical and physiological effects, which make it a valuable tool for researchers in various fields.
Scientific Research Applications
Anti-Cancer Properties
Thiazolidinone scaffold, a component of the compound, has been found to have anti-cancer properties . This makes it a potential candidate for the development of new cancer therapies .
Anti-Diabetic Effects
The compound also exhibits anti-diabetic properties . This suggests that it could be used in the treatment of diabetes .
Anti-Microbial Activity
The compound has been found to have anti-microbial properties . This means it could potentially be used in the development of new anti-microbial drugs .
Anti-Viral Properties
The compound has anti-viral properties . This suggests that it could be used in the development of new anti-viral drugs .
Anti-Inflammatory Effects
The compound has anti-inflammatory properties . This suggests that it could be used in the treatment of inflammatory conditions .
Anti-Convulsant Properties
The compound has anti-convulsant properties . This suggests that it could be used in the treatment of conditions such as epilepsy .
Neuroprotective Effects
Thiazolidine motifs, a component of the compound, have been found to have neuroprotective effects . This suggests that the compound could potentially be used in the treatment of neurodegenerative diseases .
Antioxidant Activity
Thiazolidine motifs also exhibit antioxidant activity . This suggests that the compound could potentially be used in the treatment of conditions caused by oxidative stress .
Mechanism of Action
Target of Action
The primary targets of 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride are PPAR-γ receptors and cytoplasmic Mur ligases . PPAR-γ receptors play a crucial role in regulating lipid metabolism and glucose homeostasis . Cytoplasmic Mur ligases are involved in the biosynthesis of bacterial cell walls .
Mode of Action
This compound interacts with its targets by improving insulin resistance through PPAR-γ receptor activation . It also exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
The activation of PPAR-γ receptors leads to improved insulin sensitivity and glucose homeostasis . The inhibition of cytoplasmic Mur ligases disrupts the biosynthesis of bacterial cell walls, leading to their death .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound may contribute to its pharmacokinetic properties . The pyrrolidine ring is known to enhance the pharmacological properties of compounds .
Result of Action
The activation of PPAR-γ receptors by 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride can lead to improved insulin sensitivity and glucose homeostasis . Its antimicrobial action results in the death of bacteria due to the disruption of their cell wall biosynthesis .
properties
IUPAC Name |
3-pyrrolidin-3-yl-1,3-thiazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c10-6-4-12-7(11)9(6)5-1-2-8-3-5;/h5,8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNPOYOLFUSSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C(=O)CSC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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